molecular formula C14H18BrNO2 B3027560 tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate CAS No. 1332766-03-6

tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate

Cat. No.: B3027560
CAS No.: 1332766-03-6
M. Wt: 312.20
InChI Key: IWMUKBASLQJYSR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate typically involves the reaction of 1-(2-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran. The general reaction scheme is as follows:

  • Dissolve 1-(2-bromophenyl)cyclopropan-1-amine in tetrahydrofuran.
  • Add di-tert-butyl dicarbonate to the solution.
  • Introduce sodium bicarbonate to the reaction mixture.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by standard methods such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.

Common Reagents and Conditions:

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides in the presence of bases like cesium carbonate.

    Oxidation Reactions: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of biaryl compounds or other substituted derivatives.

    Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.

    Reduction Reactions: Formation of dehalogenated or modified cyclopropyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown moderate inhibitory activity against cholinesterases, which are enzymes involved in neurotransmission. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Medicine: The compound’s potential as a cholinesterase inhibitor also extends to medicinal applications. It is being explored for its therapeutic potential in managing cognitive disorders and other conditions related to cholinergic dysfunction.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Comparison with Similar Compounds

  • tert-Butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
  • tert-Butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate
  • tert-Butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate

Comparison: While these compounds share structural similarities, tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the 2-bromo position may result in different steric and electronic effects compared to the 3- or 4-bromo positions, leading to variations in enzyme inhibition and other properties.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUKBASLQJYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501146872
Record name Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332766-03-6
Record name Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332766-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501146872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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